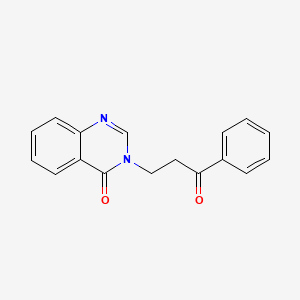![molecular formula C44H29N5O2 B13776195 10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)
10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine is a complex organic compound that belongs to the family of phenoxazines and triazoles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenoxazine derivatives with triazole precursors under controlled conditions. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and sublimation are employed to purify the final product .
化学反応の分析
Types of Reactions
10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenated compounds or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, DMF, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学的研究の応用
10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine has a wide range of scientific research applications:
Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.
Chemistry: Acts as a catalyst or reagent in various organic synthesis reactions.
Biology and Medicine: Investigated for its potential as an anticancer agent and its ability to modulate multidrug resistance in cancer cells.
Industry: Employed in the production of high-performance materials and coatings.
作用機序
The mechanism of action of 10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to DNA or proteins, thereby affecting cellular processes such as replication and transcription. In optoelectronic applications, its mechanism involves the emission of light through processes like thermally activated delayed fluorescence (TADF) .
類似化合物との比較
Similar Compounds
- 10-(4-(4,6-Bis(4-(10H-phenoxazin-10-yl)phenyl)-1,3,5-triazin-2-yl)phenyl)-10H-phenoxazine
- 10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile
Uniqueness
10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine is unique due to its combination of phenoxazine and triazole moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring high photoluminescence quantum yields and stability .
特性
分子式 |
C44H29N5O2 |
|---|---|
分子量 |
659.7 g/mol |
IUPAC名 |
10-[4-[5-(4-phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine |
InChI |
InChI=1S/C44H29N5O2/c1-2-12-32(13-3-1)49-43(30-22-26-33(27-23-30)47-35-14-4-8-18-39(35)50-40-19-9-5-15-36(40)47)45-46-44(49)31-24-28-34(29-25-31)48-37-16-6-10-20-41(37)51-42-21-11-7-17-38(42)48/h1-29H |
InChIキー |
SOIASBPYYYHBSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=C(C=C7)N8C9=CC=CC=C9OC1=CC=CC=C18 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



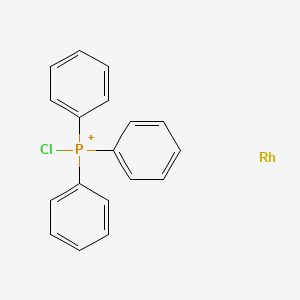

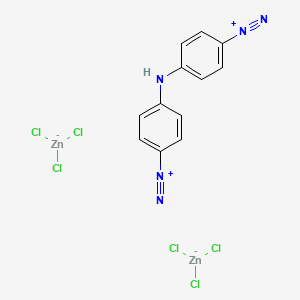


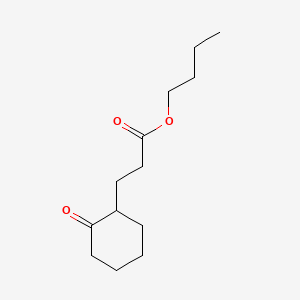
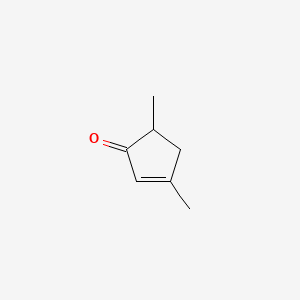
![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
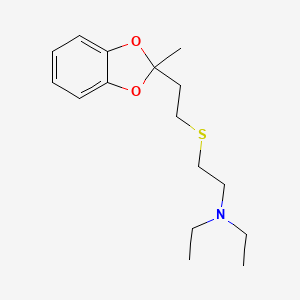
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)

